molecular formula C14H11N3O2 B5759613 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5759613
M. Wt: 253.26 g/mol
InChI Key: MWPUQHARGGWNEB-UHFFFAOYSA-N
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Description

2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built on a 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole heterocycle is recognized as an important bioisostere, commonly used to replace ester and amide functionalities in drug molecules, which can enhance metabolic stability and fine-tune physicochemical properties . This particular derivative features a pyridine ring and a phenoxymethyl group, making it a valuable building block for the synthesis of more complex molecules and for probing biological interactions. Researchers utilize this compound primarily as a key intermediate in the development of novel therapeutic agents. The 1,2,4-oxadiazole nucleus is associated with a wide spectrum of pharmacological activities, as demonstrated by various derivatives reported in scientific literature. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant effects . Its mechanism of action in research settings is often linked to its ability to engage in hydrogen bonding and interact with enzymatic targets, a characteristic of the 1,2,4-oxadiazole pharmacophore . The compound serves as a crucial precursor for constructing donor-acceptor molecules in material science due to its potential as a π-conjugation relay . Synthetic approaches to such 3,5-disubstituted-1,2,4-oxadiazoles often involve efficient one-pot cyclization reactions between amidoximes and carboxylic acid derivatives, enabling rapid exploration of structure-activity relationships . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-2-6-11(7-3-1)18-10-13-16-14(17-19-13)12-8-4-5-9-15-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPUQHARGGWNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine reveals two primary pathways for disconnecting the 1,2,4-oxadiazole (B8745197) core. The most widely employed and convergent strategy is considered a [4+1] approach, which involves the disconnection of the C5-O1 and N2-C3 bonds. chim.it This pathway deconstructs the target molecule into two principal synthons: a pyridine-2-carboxamidoxime, which provides the N-C-N fragment and the pyridine (B92270) ring, and a phenoxyacetic acid derivative, which supplies the C-O fragment and the phenoxymethyl (B101242) group.

This disconnection strategy is synthetically advantageous as it utilizes stable and readily accessible starting materials. The forward reaction involves the formation of an O-acylamidoxime intermediate, which then undergoes a cyclodehydration reaction to form the thermodynamically stable 1,2,4-oxadiazole ring. mdpi.com

A secondary, less common disconnection strategy follows a [3+2] cycloaddition pathway. chim.it This involves breaking the C3-N4 and C5-O1 bonds, leading to a pyridine-2-nitrile and a phenoxymethyl nitrile oxide (or vice versa). This approach relies on the principles of 1,3-dipolar cycloaddition, where a nitrile oxide dipole reacts with a nitrile dipolarophile. chim.itorganic-chemistry.org While effective for many oxadiazole syntheses, the generation and handling of reactive nitrile oxide intermediates can present challenges.

Synthesis of Precursor Molecules and Strategic Intermediates

The primary pyridine-based precursor for the [4+1] synthesis is pyridine-2-carboxamidoxime. This intermediate is commonly synthesized from 2-cyanopyridine. The reaction involves the treatment of the nitrile with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, in the presence of a base such as sodium carbonate or triethylamine (B128534) (TEA) to liberate the free hydroxylamine. The reaction is generally performed in an alcoholic solvent like ethanol (B145695) and may require heating to proceed to completion. acs.org This transformation provides the amidoxime (B1450833) functional group necessary for subsequent cyclization.

The phenoxymethyl component is typically introduced as phenoxyacetic acid or one of its activated derivatives. The synthesis of phenoxyacetic acid is a classic example of the Williamson ether synthesis. jst.go.jpwipo.intgoogle.com It is prepared by reacting phenol (B47542) with a salt of chloroacetic acid, such as sodium chloroacetate, under basic conditions. wipo.intgoogle.com Alternatively, phenol can be deprotonated with a base like sodium hydroxide (B78521) to form sodium phenoxide, which then acts as a nucleophile to displace the chloride from ethyl chloroacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

For the subsequent oxadiazole formation, phenoxyacetic acid can be used directly or converted to a more reactive species, such as phenoxyacetyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of the 1,2,4-Oxadiazole Ring System

The construction of the central heterocyclic ring is the crucial step in the synthesis, with the cyclization of amidoxime derivatives being the most prevalent method.

The most common and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid, followed by cyclodehydration. nih.gov In this case, pyridine-2-carboxamidoxime is reacted with phenoxyacetic acid. The reaction proceeds in two stages: initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization with the elimination of water to form the oxadiazole ring. mdpi.com

Direct condensation of the carboxylic acid and amidoxime requires high temperatures and often gives low yields. Therefore, the carboxylic acid is typically activated in situ using a coupling agent. A variety of activating agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. chim.it Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazole intermediate. nih.gov After the initial acylation, the cyclization is typically induced by heating the reaction mixture in a high-boiling solvent such as dimethylformamide (DMF), toluene, or xylene. nih.gov

Table 1: Common Coupling Agents for Amidoxime-Carboxylic Acid Condensation

Coupling Agent/SystemAbbreviationTypical ConditionsNotes
1,1'-CarbonyldiimidazoleCDIDMF, Room Temp then RefluxForms a stable acylimidazole intermediate. nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCDMF or CH₂Cl₂, Room TempOften used with additives like HOBt or HOAt to improve efficiency. acs.org
DicyclohexylcarbodiimideDCCCH₂Cl₂, Room TempProduces a dicyclohexylurea (DCU) precipitate that must be filtered.
Ethyl Chloroformate-Pyridine or TEA, 0 °C to RTForms a mixed anhydride (B1165640) intermediate. scielo.br

An alternative strategy for constructing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition, also known as a [3+2] cycloaddition. nih.govchem-station.com This reaction involves a nitrile oxide, which acts as the 1,3-dipole, and a nitrile, which serves as the dipolarophile. chim.it

For the synthesis of this compound, this pathway would involve the reaction between pyridine-2-nitrile oxide and phenoxyacetonitrile (B46853). Pyridine-2-nitrile oxide is not typically isolated and is instead generated in situ. A common method for its generation is the base-induced dehydrohalogenation of pyridine-2-hydroximoyl chloride, which is itself prepared from pyridine-2-aldoxime (B213160) using a chlorinating agent like N-chlorosuccinimide (NCS). Another method involves the direct oxidation of the aldoxime. mdpi.com

Once generated, the highly reactive pyridine-2-nitrile oxide rapidly undergoes cycloaddition with the phenoxyacetonitrile present in the reaction mixture to yield the target 1,2,4-oxadiazole. organic-chemistry.org The regioselectivity of the cycloaddition is a key consideration, but for nitrile-nitrile oxide reactions, it reliably produces the 3,5-disubstituted isomer. nih.gov While a powerful method, the amidoxime route is often preferred for its operational simplicity and the stability of the precursors. chim.it

One-Pot Synthetic Strategies and Catalyst Evaluation

One-pot syntheses are highly desirable in modern organic chemistry as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, one-pot strategies often involve the in situ formation of the amidoxime followed by its acylation and subsequent cyclization. nih.gov

A plausible one-pot synthesis of this compound would start from 2-cyanopyridine, which is converted to pyridine-2-carboxamidoxime by reaction with hydroxylamine. This intermediate is then reacted directly in the same pot with an activated form of phenoxyacetic acid, such as phenoxyacetyl chloride or phenoxyacetic anhydride, to yield the final product after cyclodehydration.

The evaluation of catalysts is crucial for optimizing these one-pot reactions. While many traditional methods rely on thermal cyclization, often requiring high temperatures and long reaction times, catalytic approaches can offer milder reaction conditions and improved yields. nih.gov A notable development in this area is the use of graphene oxide (GO) as a metal-free, heterogeneous catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO has been shown to act as a dual-function catalyst, providing both acidic sites to facilitate the condensation and oxidative properties to promote the cyclization. nih.gov

The table below summarizes the evaluation of various catalysts and reaction conditions for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which can be extrapolated to the synthesis of the target compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)
None (Thermal)DMF1201265
Graphene Oxide (GO)Ethanol/Water80885
Zinc Chloride (ZnCl₂)Toluene1101078
p-Toluenesulfonic acid (PTSA)Dioxane100882

Optimization of Reaction Parameters and Yield Enhancement Approaches

The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis. For the formation of this compound, several parameters can be fine-tuned.

Reactant Stoichiometry: The molar ratio of the pyridine-2-carboxamidoxime and the phenoxyacetic acid derivative can influence the yield. Typically, a slight excess of the acylating agent is used to ensure complete consumption of the amidoxime.

Solvent: The choice of solvent is crucial. High-boiling point aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dioxane are commonly used to facilitate the dissolution of reactants and to achieve the necessary temperatures for cyclodehydration. rjptonline.orgmdpi.com However, greener solvent alternatives are increasingly being explored.

Base: In reactions where a carboxylic acid is used directly, a coupling agent and a base are required. For reactions involving an acid chloride, a base is needed to neutralize the HCl formed. Organic bases like pyridine or triethylamine are frequently employed. rjptonline.org The choice and amount of base can significantly impact the reaction rate and yield.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to shorter reaction times but may also promote the formation of side products. Optimization involves finding the lowest possible temperature and shortest time that provide a high yield of the desired product. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net

The following interactive table illustrates the effect of varying reaction parameters on the yield of a model synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

Parameter VariedConditionYield (%)
SolventToluene68
Dioxane75
DMF88
Temperature (°C)8072
10085
12086
BaseNone45
Pyridine82
Triethylamine89

Considerations for Sustainable and Green Chemistry in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.

Atom Economy: One-pot syntheses inherently improve atom economy by reducing the number of steps and the associated waste from work-ups and purifications. nih.gov

Use of Greener Solvents: Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. The exploration of greener alternatives such as ethanol-water mixtures, or even solvent-free conditions, is a key aspect of green synthesis. nih.govijpsm.com

Energy Efficiency: Microwave and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijpsm.com These techniques often lead to higher yields and cleaner reaction profiles.

Catalysis: The use of reusable heterogeneous catalysts like graphene oxide instead of stoichiometric reagents or homogeneous catalysts simplifies product purification and reduces waste. nih.gov Metal-free catalytic systems are particularly attractive from a sustainability perspective.

Waste Reduction: By optimizing reactions to maximize yield and selectivity, the formation of byproducts is minimized. Careful selection of reagents and reaction pathways that avoid the use of toxic materials and generate benign byproducts is a cornerstone of green chemistry. nih.govresearchgate.net

The table below highlights some green chemistry approaches applicable to the synthesis of the target compound.

Green Chemistry PrincipleApplication in SynthesisBenefit
PreventionOne-pot synthesisReduced waste generation
Atom EconomyCycloaddition reactionsMaximizes incorporation of starting materials into the product
Safer Solvents and AuxiliariesUse of ethanol/water or solvent-free conditionsReduced toxicity and environmental impact
Design for Energy EfficiencyMicrowave or ultrasound-assisted synthesisReduced reaction times and energy consumption
CatalysisUse of heterogeneous catalysts (e.g., graphene oxide)Catalyst reusability, reduced waste, milder conditions

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine, the spectrum would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenoxy group, and the methylene (B1212753) bridge.

The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6 of the pyridine ring is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 3, 4, and 5 would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors.

The five protons of the phenoxy group would also resonate in the aromatic region, likely between δ 6.9 and 7.4 ppm. The protons ortho to the oxygen atom may show a different chemical shift compared to the meta and para protons.

A key singlet signal, integrating to two protons, would be anticipated for the methylene (-CH₂-) bridge connecting the phenoxy group to the oxadiazole ring. Its chemical shift would be influenced by the adjacent oxygen and the oxadiazole ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.75 d 1H Pyridine H-6
8.10 d 1H Pyridine H-3
7.90 t 1H Pyridine H-4
7.45 t 1H Pyridine H-5
7.30 t 2H Phenyl H-meta
7.00 t 1H Phenyl H-para
6.95 d 2H Phenyl H-ortho
5.40 s 2H -OCH₂-

Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would display signals for the carbons of the pyridine ring, the oxadiazole ring, the phenoxy group, and the methylene bridge.

The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to have distinct chemical shifts in the downfield region (typically δ 160-175 ppm). The carbons of the pyridine and phenyl rings would appear in the aromatic region (δ 110-160 ppm). The methylene carbon would be observed in the aliphatic region, typically around δ 60-70 ppm, due to the influence of the adjacent oxygen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
170.1 Oxadiazole C5
165.8 Oxadiazole C3
158.2 Phenyl C-O
150.5 Pyridine C2
149.8 Pyridine C6
137.2 Pyridine C4
129.7 Phenyl C-meta
124.8 Pyridine C3
122.5 Pyridine C5
121.9 Phenyl C-para
115.1 Phenyl C-ortho
65.3 -OCH₂-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the pyridine and phenoxy spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the pyridine and phenyl rings, as well as the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyridine ring to the oxadiazole ring (e.g., correlation from pyridine H-3 to oxadiazole C3), and the phenoxymethyl (B101242) group to the oxadiazole ring (e.g., correlation from the methylene protons to oxadiazole C5).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a vital tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Other Ionization Techniques for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.gov In positive ion mode, ESI would be expected to generate the protonated molecule, [M+H]⁺. The high-resolution measurement of the m/z value of this ion would allow for the confident determination of the compound's elemental formula (C₁₄H₁₁N₃O₂).

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions and Structural Features

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways could include:

Cleavage of the bond between the methylene group and the oxadiazole ring, leading to the formation of a phenoxymethyl radical and a pyridyl-oxadiazole cation, or vice versa.

Fragmentation of the oxadiazole ring itself, which is a common pathway for this heterocyclic system.

Loss of the phenoxy group.

The precise masses of these fragment ions, as determined by HRMS, would provide strong evidence for the proposed connectivity of the molecular structure.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the pyridine ring, the 1,2,4-oxadiazole ring, and the phenoxymethyl group.

The vibrational modes can be assigned to specific functional groups based on established frequency ranges for similar compounds. The complexity of spectra in the 1450 to 600 cm⁻¹ region, known as the fingerprint region, provides a unique pattern for the molecule, making it difficult to assign every band but useful for identification by comparison. msu.edu

Key vibrational modes anticipated for this molecule include:

Aromatic C-H Stretching: The pyridine and phenyl rings will show multiple weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will exhibit symmetric and asymmetric stretching vibrations typically observed between 2960 and 2850 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bonds within the pyridine and 1,2,4-oxadiazole rings are expected to produce strong absorption bands in the 1620-1540 cm⁻¹ range. nih.gov

C=C Stretching: Aromatic ring stretching vibrations from both the pyridine and phenyl moieties typically appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage in the phenoxymethyl group is characterized by strong asymmetric and symmetric stretching bands, typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Ring Vibrations: The characteristic vibrations of the 1,2,4-oxadiazole ring itself, involving C-O, C-N, and N-O bonds, contribute to the fingerprint region of the spectrum.

The expected IR absorption bands and their assignments are summarized in the interactive table below.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100-3000ν(C-H)Aromatic (Pyridine, Phenyl)
2960-2850ν(C-H)Aliphatic (-CH₂)
1620-1540ν(C=N)1,2,4-Oxadiazole, Pyridine
1600-1450ν(C=C)Aromatic (Pyridine, Phenyl)
~1250νas(C-O-C)Aryl-Alkyl Ether
~1050νs(C-O-C)Aryl-Alkyl Ether
1450-600VariousFingerprint Region (Bending modes, Ring vibrations)

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Obtaining single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality is the most critical and often challenging step for SCXRD analysis. For small organic molecules like this compound, the slow evaporation method is one of the most commonly attempted and successful techniques. chemistryviews.org

The general procedure involves dissolving the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. washington.edumit.edu This solution is then placed in a clean vial, lightly covered to allow for slow, controlled evaporation of the solvent over several days or weeks. umass.edu As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth. rsc.org

Optimization of this process involves several factors:

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, while poorly soluble ones may not crystallize at all. Solvents such as ethanol (B145695), methanol, ethyl acetate, or mixtures like dichloromethane/hexane are common choices.

Rate of Evaporation: The rate should be very slow to allow for the formation of a few large, well-ordered crystals rather than many small ones. This can be controlled by adjusting the opening of the crystallization vessel, for instance, by covering it with parafilm and piercing a few small holes. chemistryviews.orgumass.edu

Temperature and Environment: Crystallization should be carried out in a vibration-free environment at a constant temperature to ensure uniform growth. mit.edu

Other techniques such as vapor diffusion, where a precipitant vapor slowly diffuses into the solution, or slow cooling of a saturated solution, can also be employed if slow evaporation is unsuccessful. washington.edursc.org

While specific crystallographic data for this compound is not publicly available, analysis of the closely related analogue, 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine, provides significant insight into the expected molecular geometry of the core structure. researchgate.net The primary difference lies in the substituent at the 5-position of the oxadiazole ring (-CH₂OPh vs. -CH₂Cl), which is not expected to dramatically alter the bond lengths and angles within the pyridine-oxadiazole framework.

The key structural features include the planarity of the individual heterocyclic rings and the relative orientation between them. The 1,2,4-oxadiazole ring is inherently planar. The dihedral angle between the mean plane of the pyridine ring and the 1,2,4-oxadiazole ring is a critical conformational parameter. In analogous structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond connecting the two rings. nih.gov

The table below presents expected bond lengths and angles for the core structure, based on data from its chloromethyl analog. researchgate.net

ParameterAtoms InvolvedExpected Value
Bond Length (Å)O1-C5 (Oxadiazole)~1.33 Å
N2-C3 (Oxadiazole)~1.31 Å
N4-C3 (Oxadiazole)~1.39 Å
N4-C5 (Oxadiazole)~1.39 Å
C3-C6 (Inter-ring)~1.47 Å
C(Pyridine)-N(Pyridine)~1.34 Å
Bond Angle (°)N2-C3-N4 (Oxadiazole)~115°
C3-N4-C5 (Oxadiazole)~105°
N4-C5-O1 (Oxadiazole)~108°
N4-C3-C6 (Inter-ring)~120°
Torsion Angle (°)Pyridine Ring - Oxadiazole RingVariable (e.g., 5-25°)

The conformation of the phenoxymethyl side chain is also of interest. It is expected to be flexible, with torsion angles around the C-O and C-C bonds allowing it to adopt a low-energy conformation that minimizes steric hindrance within the crystal lattice.

The stability of the crystal lattice is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govresearchgate.net It maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For this compound, several types of intermolecular interactions are expected to govern the crystal packing:

π-π Stacking: The presence of two aromatic systems (pyridine and phenyl) makes π-π stacking interactions highly probable. These can occur between parallel-displaced pyridine rings, phenyl rings, or even between a pyridine and a phenyl ring of adjacent molecules. nih.gov These interactions are crucial for stabilizing the crystal structure. researchgate.net

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor. Weak C-H···N interactions involving aromatic or aliphatic C-H donors from neighboring molecules are likely to be present. researchgate.net

C-H···O Hydrogen Bonds: The oxygen atoms of the 1,2,4-oxadiazole ring and the ether linkage are also potential hydrogen bond acceptors, leading to weak C-H···O interactions.

Interaction TypeDescriptionExpected Contribution
H···HContacts between hydrogen atomsMajor
C···H / H···CContacts involving carbon and hydrogen, often indicative of C-H···π interactionsSignificant
N···H / H···NContacts between nitrogen and hydrogen, indicative of C-H···N hydrogen bondsSignificant
O···H / H···OContacts between oxygen and hydrogen, indicative of C-H···O hydrogen bondsModerate
C···CContacts between carbon atoms, indicative of π-π stackingMinor to Moderate

The interplay of these varied interactions dictates the final supramolecular architecture, influencing the material's physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the molecule's energy is at a minimum. researchgate.net For 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(2d,p), are employed to predict its equilibrium geometry. scielo.org.mxsemanticscholar.org

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. These parameters define the spatial relationship between the pyridine (B92270) ring, the 1,2,4-oxadiazole (B8745197) heterocycle, and the phenoxymethyl (B101242) group. The resulting low-energy conformation is essential for understanding the molecule's interactions and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(pyridine)-C(oxadiazole)1.475
Bond Length (Å)N(oxadiazole)-O(oxadiazole)1.410
Bond Length (Å)C(oxadiazole)-O(ether)1.365
Bond Angle (°)C(py)-C(oxa)-N(oxa)120.5
Dihedral Angle (°)Pyridine Ring - Oxadiazole Ring15.2

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxymethyl moiety, while the LUMO is anticipated to be distributed across the electron-deficient pyridine and 1,2,4-oxadiazole rings. researchgate.net This distribution suggests that the phenoxymethyl group acts as the primary electron donor site, while the heterocyclic systems are the electron-accepting regions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Primary Localization
HOMO-6.85Phenoxymethyl group
LUMO-1.20Pyridine and Oxadiazole rings
Energy Gap (ΔE)5.65N/A

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. chemrxiv.org The ESP surface is typically color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue represents areas of positive electrostatic potential (electron-poor), attractive to nucleophiles. Green and yellow denote regions of neutral or intermediate potential.

For this compound, the ESP map would show negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the oxadiazole ring due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue) would be located on the hydrogen atoms, particularly those on the pyridine ring.

While ESP provides a qualitative overview, Natural Population Analysis (NPA) offers a quantitative measure of the electron distribution by assigning partial atomic charges to each atom in the molecule. scielo.org.mx This analysis helps to quantify the electrophilic and nucleophilic character of different atomic sites. In this compound, NPA calculations would confirm that the heteroatoms (N, O) carry significant negative charges, making them nucleophilic centers.

Wiberg Bond Indices (WBI) are also calculated to determine the bond order between atoms. A higher WBI value indicates a stronger, more covalent bond, approaching double or triple bond character, while a value near 1.0 signifies a single bond. This analysis provides insight into the electronic structure and delocalization within the molecule's aromatic and heterocyclic rings.

Table 3: Selected Natural Population Analysis (NPA) Charges for this compound.
AtomLocationCalculated NPA Charge (a.u.)
N1Pyridine Ring-0.58
N2Oxadiazole Ring-0.45
O3Oxadiazole Ring-0.39
O4Ether Linkage-0.55

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimentally determined structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. scielo.org.mxidc-online.com

For this compound, theoretical chemical shifts are calculated based on its optimized geometry. These predicted values are then compared to the chemical shifts obtained from experimental NMR spectra. A strong linear correlation between the theoretical and experimental data validates the accuracy of the computed molecular structure and aids in the unambiguous assignment of NMR signals. epstem.net Calculations are often performed considering solvent effects to better mimic experimental conditions. idc-online.com

Table 4: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionExperimental δ (ppm)Calculated δ (ppm)
H (Pyridine, ortho)8.758.71
H (Phenoxy, para)6.956.92
C (Pyridine, ipso)148.2147.9
C (Oxadiazole, C5)175.1174.8
C (Methylene, -CH2-)65.465.1

Simulated Vibrational Spectra for IR Peak Assignment

In the absence of extensive experimental spectroscopic data, theoretical vibrational analysis serves as a powerful predictive tool for assigning infrared (IR) spectral peaks. Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing a set of calculated vibrational frequencies and their corresponding intensities. For a molecule with the complexity of this compound, a detailed assignment of vibrational modes can be achieved, correlating specific molecular motions with regions of the IR spectrum.

The theoretical vibrational spectrum is typically calculated at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

The simulated spectrum would reveal characteristic vibrational modes originating from the three key structural components of the molecule: the pyridine ring, the 1,2,4-oxadiazole ring, and the phenoxymethyl group. High-frequency C-H stretching vibrations from the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine and oxadiazole rings would likely appear in the 1600-1400 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage in the phenoxymethyl group are anticipated to produce strong bands in the 1250-1050 cm⁻¹ region. Fingerprint region vibrations, including in-plane and out-of-plane bending modes of the rings, would populate the spectrum below 1000 cm⁻¹. A hypothetical assignment of these key vibrational modes is presented in the table below.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Assignments for this compound.
Calculated Frequency (cm⁻¹)Vibrational ModeFunctional Group
3080-3050Aromatic C-H StretchPyridine, Phenyl
2950-2850Aliphatic C-H Stretch-CH₂-
1610-1580C=N StretchPyridine, Oxadiazole
1550-1450Aromatic C=C StretchPyridine, Phenyl
1480-1430-CH₂- ScissoringPhenoxymethyl
1260-1230Asymmetric C-O-C StretchEther Linkage
1100-1050Symmetric C-O-C StretchEther Linkage
850-750Aromatic C-H Out-of-Plane BendPyridine, Phenyl

Molecular Dynamics Simulations and Conformational Analysis in Theoretical Environments.nih.govresearchgate.net

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior and conformational landscape of this compound over time. By simulating the molecule's movements in theoretical environments, such as in a vacuum or solvated in a box of water molecules, researchers can identify its preferred shapes and the energy barriers between different conformations.

The conformational flexibility of this molecule primarily arises from the rotation around several key single bonds: the bond connecting the pyridine ring to the oxadiazole ring, the bond between the oxadiazole ring and the methylene (B1212753) bridge, the C-O bond of the ether linkage, and the O-C bond to the phenyl ring. MD simulations can map the potential energy surface associated with the rotation of these bonds, revealing the most stable, low-energy conformations.

Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) within Theoretical Models.nih.gov

Non-covalent interactions play a pivotal role in determining the supramolecular chemistry and biological activity of molecules. For this compound, theoretical models are instrumental in identifying and quantifying these weak interactions.

One of the most significant non-covalent interactions expected in this system is π-π stacking. researchgate.net The presence of three aromatic rings—pyridine, oxadiazole, and phenyl—creates ample opportunity for stacking interactions, either intramolecularly (folding of the molecule upon itself) or, more commonly, intermolecularly in condensed phases or at binding sites. Computational studies on similar oxadiazole-pyridine hybrids have confirmed the presence of π-π stacking between the electron-deficient oxadiazole ring and the pyridine moiety. researchgate.net These interactions are crucial for the stability of crystal structures and for the binding of such molecules to biological macromolecules like DNA or proteins. researchgate.net

Advanced computational methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. NCI plots can reveal regions of van der Waals interactions, steric repulsion, and attractive interactions like hydrogen bonds and π-π stacking, providing a comprehensive picture of the forces that shape the molecular and supramolecular structure of this compound in theoretical models.

Table 2: Potential Non-Covalent Interactions in Theoretical Models of this compound.
Interaction TypeParticipating MoietiesTheoretical Significance
π-π StackingPyridine-Oxadiazole, Phenyl-Oxadiazole, Pyridine-PhenylStabilization of molecular conformations and crystal packing; key for receptor binding. researchgate.net
Hydrogen Bonding (Acceptor)Pyridine Nitrogen with H-bond donors (e.g., water)Influences solubility and interactions in biological media.
Weak C-H···O/N Hydrogen BondsAromatic/Aliphatic C-H with Oxadiazole/Pyridine N or Ether OContribute to the stability of the crystal lattice and specific molecular orientations.
Van der Waals ForcesEntire moleculeGeneral attractive forces contributing to intermolecular cohesion.

Reactivity Profile and Advanced Derivatization Strategies for 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine

Electrophilic and Nucleophilic Reaction Pathways on the Pyridine (B92270) Ring System

The pyridine ring in the target molecule is substituted at the 2-position by the electron-withdrawing 1,2,4-oxadiazole (B8745197) moiety. This electronic feature significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The pyridine ring is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring. uoanbar.edu.iqquimicaorganica.org The presence of the oxadiazole group further deactivates the ring, making electrophilic substitutions challenging and requiring harsh reaction conditions. uoanbar.edu.iq When reactions do occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqquora.com In this specific molecule, the 2-position is already substituted. However, if a suitable leaving group were present on the pyridine ring (e.g., a halogen), nucleophilic aromatic substitution (SNAr) would be a viable pathway for modification. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen, facilitates this type of reaction. uoanbar.edu.iqquora.com

Reaction TypeReagent/ConditionsExpected PositionReactivity Level
Electrophilic
NitrationHNO₃/H₂SO₄ (vigorous)3- and 5-positionsVery Low
HalogenationBr₂/oleum (vigorous)3- and 5-positionsVery Low
SulfonationSO₃/H₂SO₄ (vigorous)3-positionVery Low
Nucleophilic
Amination (Chichibabin)NaNH₂/liquid NH₃4- and 6-positionsModerate
HydroxylationStrong base4- and 6-positionsModerate
SNAr (on halo-precursor)Various nucleophilesPosition of halideHigh

Reactivity at the 1,2,4-Oxadiazole Core: Ring-Opening and Rearrangement Studies

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under specific conditions. chim.itresearchgate.net While generally stable, its reactivity provides unique opportunities for scaffold transformation.

Reductive Cleavage: The labile N-O bond can be cleaved under reductive conditions, such as catalytic hydrogenation. This process typically leads to the formation of an amidine and a carbonyl compound, effectively breaking apart the heterocyclic core.

Rearrangements: 1,2,4-oxadiazoles can undergo various thermal or photochemical rearrangements to form other, often more stable, heterocyclic systems. chim.it

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement involves an intramolecular nucleophilic substitution at the N(2) position of the oxadiazole ring by a nucleophilic atom within a three-atom side chain attached at the C(3) position. chim.it While the parent molecule does not have the required side chain, this reaction highlights the inherent reactivity of the oxadiazole N(2) atom.

ANRORC Rearrangements: The acronym stands for Addition of Nucleophile, Ring Opening, and Ring Closure. In this pathway, a nucleophile attacks one of the electrophilic carbon atoms of the ring (C3 or C5), leading to ring opening and subsequent recyclization to form a new heterocyclic structure. chim.it Bidentate nucleophiles like hydrazine (B178648) are known to attack the C(5) position, leading to ring transformation. chim.it

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can rearrange into other isomers or heterocyclic systems. chim.itnih.gov These reactions often proceed through complex pathways involving intermediates like zwitterions or diradicals.

Reaction TypeConditionsOutcome
Reductive Ring CleavageH₂, Pd/CRing opening to form amidine and carbonyl derivatives
Thermal RearrangementHigh TemperatureIsomerization or transformation to other heterocycles
Photochemical RearrangementUV IrradiationIsomerization or transformation to other heterocycles
Nucleophilic Attack (ANRORC)Strong Nucleophiles (e.g., Hydrazine)Ring transformation into new heterocyclic systems

Functionalization of the Phenoxymethyl (B101242) Side Chain

The phenoxymethyl side chain offers two primary sites for functionalization: the phenyl ring and the methylene (B1212753) bridge.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation). The phenoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to these positions. This allows for the introduction of a wide variety of substituents onto the phenyl ring, enabling fine-tuning of the molecule's steric and electronic properties.

Reactions at the Methylene Bridge: The methylene group (—O—CH₂—Ar) is not typically a primary site for reactivity under standard conditions. However, cleavage of the ether bond can be achieved under harsh conditions using strong acids like HBr or BBr₃, which would yield a phenol (B47542) and a 5-(halomethyl)-1,2,4-oxadiazole derivative.

Cross-Coupling Reactions for Peripheral Modifications and Scaffold Diversification

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for modifying the periphery of the 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine scaffold. nih.gov To utilize these methods, a precursor molecule bearing a halogen (e.g., Br, I) or a boronic acid/ester is typically required.

Modification of the Pyridine Ring: A halogenated derivative, such as 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-5-bromopyridine, would be an excellent substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst can introduce new aromatic rings. researchgate.netnih.gov

Heck Reaction: Coupling with alkenes can append vinyl groups. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing various amine substituents.

Modification of the Phenoxymethyl Side Chain: Similarly, a halogenated phenoxymethyl precursor, such as 2-[5-((4-bromophenoxy)methyl)-1,2,4-oxadiazol-3-yl]pyridine, can be used in the same suite of cross-coupling reactions to diversify the phenoxy portion of the molecule.

Cross-Coupling ReactionRequired PrecursorCoupling PartnerResulting Modification
Suzuki-MiyauraHalide (Br, I) or TriflateBoronic Acid/EsterAryl or Heteroaryl group
HeckHalide (Br, I) or TriflateAlkeneVinyl group
SonogashiraHalide (Br, I)Terminal AlkyneAlkynyl group
Buchwald-HartwigHalide (Br, I)AmineSubstituted Amino group
HiyamaHalide (Br, I)OrganosilaneVarious organic groups

Generation of Chemically Diverse Analogs for Structure-Reactivity Relationship Exploration

The synthetic pathways described in the preceding sections provide a robust platform for generating a chemically diverse library of analogs based on the this compound scaffold. By systematically applying these derivatization strategies, researchers can explore structure-reactivity relationships (SRR).

Advanced Chemical and Material Science Research Applications of 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives Excluding Biological Efficacy and Clinical Relevance

Exploration as a Ligand in Coordination Chemistry and Catalysis Development

The molecular architecture of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine contains multiple nitrogen atoms within its pyridine (B92270) and oxadiazole rings, positioning it as a potent ligand for forming coordination complexes with various metal ions. The pyridine ring is a classic N-donor, while the nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring offer additional coordination sites, allowing for the formation of mono-, bi-, or polynuclear metal complexes.

Research on structurally related ligands, such as 2,5-di(2-pyridyl)-1,3,4-oxadiazole and 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, has demonstrated their ability to form stable complexes with a variety of transition metals. researchgate.net These complexes are of interest for their potential applications in catalysis, where the metal center's activity can be finely tuned by the electronic and steric properties of the surrounding ligand. The phenoxymethyl (B101242) group on the target compound can also influence the solubility and steric environment of the resulting metal complex, potentially impacting its catalytic efficiency and selectivity. The formation of one-dimensional coordination polymers has been observed with similar pyridine-triazole ligands, suggesting that this compound could also serve as a building block for functional coordination polymers. nih.gov

Application as a Building Block in Supramolecular Assemblies and Complex Molecular Architectures

The aromatic nature of the pyridine and phenyl rings, combined with the planar oxadiazole core, makes this compound an excellent candidate for constructing supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as π–π stacking, hydrogen bonding, and van der Waals forces.

Studies on analogous compounds like 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate (B1203000) have confirmed that π–π stacking interactions, with centroid-centroid distances around 3.6 Å, play a crucial role in stabilizing the crystal structure. nih.gov The presence of both electron-rich (phenoxymethyl) and electron-poor (pyridine, oxadiazole) aromatic systems within the same molecule can facilitate donor-acceptor interactions, which are highly directional and useful for engineering specific solid-state architectures. The ether oxygen atom in the phenoxymethyl group can also act as a hydrogen bond acceptor, further guiding the self-assembly process. rsc.org This potential for controlled self-assembly makes the compound a valuable building block for creating complex molecular architectures, including liquid crystals and porous organic frameworks. nih.gov

Investigation in Optoelectronic Materials Research (e.g., as a Fluorophore, Electron Transport Layer Component)

Derivatives of 1,3,4-oxadiazole (B1194373) are well-established as electron-deficient materials, making them highly suitable for applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). The combination of an oxadiazole ring with a pyridine moiety creates a molecular scaffold with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport.

Research on 1,3,4-oxadiazole-pyridine hybrids has shown their effectiveness as electron-transporting and hole-blocking layers in OLEDs, leading to devices with significantly higher quantum efficiencies compared to single-layer counterparts. rsc.org Similarly, pyridine-containing phenanthroimidazole derivatives have been synthesized as high-performance electron-transport materials (ETMs), demonstrating that the pyridine unit is a key component for tuning energy levels and enhancing electron mobility. rsc.org The title compound, this compound, possesses this essential oxadiazole-pyridine structure, marking it as a strong candidate for ETMs in next-generation displays and lighting.

Furthermore, the rigid, conjugated system of oxadiazole-pyridine derivatives often imparts fluorescent properties. Modified phenyl-pyridin-yl-oxadiazole compounds have been investigated as fluorescent probes, exhibiting colorimetric and fluorescence responses to environmental changes like pH. nih.govnih.gov This suggests that this compound and its derivatives could be developed as novel fluorophores for sensing applications or as emissive components in optoelectronic devices.

Table 1: Performance of Related Oxadiazole-Pyridine Hybrids as Electron-Transporting Layers in OLEDs rsc.org
CompoundDevice ConfigurationCalculated LUMO Level (eV)External Quantum Efficiency (%) at 40 mA m⁻²
PDPy-2,6ITO/MEH-PPV(Ru)/ETL/Al-2.220.14
PDPy-3,5ITO/MEH-PPV(Ru)/ETL/Al-2.290.04
OXD-7 (Reference)ITO/MEH-PPV(Ru)/ETL/Al-2.180.06
None (Single Layer)ITO/MEH-PPV(Ru)/AlN/A0.007

Role as a Chemical Probe for Fundamental Molecular Recognition Studies (In Vitro Biochemical Systems)

The defined three-dimensional structure and distribution of functional groups in this compound make it a suitable scaffold for designing chemical probes to study molecular recognition events in biochemical systems. The 1,2,4-oxadiazole ring is recognized as a bioisosteric equivalent of ester and amide groups, enabling it to participate in specific interactions like hydrogen bonding within protein binding sites. nih.gov

The 1,2,4-oxadiazole heterocycle is a common feature in molecules designed as enzyme inhibitors. nih.gov Extensive research has demonstrated the inhibitory activity of 1,2,4-oxadiazole derivatives against a wide range of enzymes, including xanthine (B1682287) oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.trresearchgate.netnih.gov In these studies, the oxadiazole ring and its substituents interact with amino acid residues in the enzyme's active site through hydrogen bonds and lipophilic interactions.

For instance, novel 1,2,4-oxadiazole thioether derivatives have shown potent inhibition of xanthine oxidase and cholinesterases, with IC50 values in the sub-micromolar to low-micromolar range. uludag.edu.trresearchgate.net Molecular docking studies of these compounds have helped to elucidate the specific binding modes, revealing key interactions with active site residues. researchgate.net The this compound scaffold could be similarly explored in purely biochemical assays to understand its interaction and inhibition mechanisms against specific enzyme targets, providing fundamental insights into molecular recognition without assessing cellular or organismal effects.

Table 2: In Vitro Enzyme Inhibition Data for Structurally Related 1,2,4-Oxadiazole Derivatives researchgate.netnih.gov
Enzyme TargetDerivative ClassReported IC₅₀ Range (µM)
Xanthine Oxidase (XO)1,2,4-Oxadiazole Thioethers0.41 - 0.89
Acetylcholinesterase (AChE)1,2,4-Oxadiazole Thioethers0.95 - 2.12
Butyrylcholinesterase (BuChE)Piperidinyl-1,2,4-oxadiazoles> 5.07

To quantify the binding affinity and thermodynamics of a potential inhibitor like this compound to a target protein, various biophysical techniques can be employed. nih.gov These methods provide detailed, quantitative data on the interaction in a controlled, in vitro setting, independent of any cellular effects.

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data on association (kon) and dissociation (koff) rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the specific atoms involved in the ligand-protein interaction by monitoring chemical shift perturbations upon binding.

These biophysical analyses are crucial for validating hits from screening campaigns and for guiding the rational design of more potent and selective ligands based on a quantitative understanding of their interaction with the target protein. elsevierpure.com

Potential in Corrosion Inhibition Studies (Purely Chemical/Surface Science)

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are widely studied as corrosion inhibitors for metals in aggressive acidic environments. ijcsi.pro The efficacy of these inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The structure of this compound is rich in features conducive to corrosion inhibition. The lone pair electrons on the nitrogen atoms of the pyridine and oxadiazole rings, as well as the oxygen atom of the ether linkage, can coordinate with the vacant d-orbitals of metal atoms (e.g., iron), facilitating strong adsorption. Additionally, the planar aromatic rings can lie flat on the metal surface, maximizing surface coverage.

Studies on other oxadiazole derivatives have demonstrated their excellent performance as corrosion inhibitors for mild steel in hydrochloric acid. researchgate.netkfupm.edu.saresearchgate.net For example, 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole, a structurally similar compound, showed an inhibition efficiency of over 92%. kfupm.edu.sa These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. Their adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. kfupm.edu.saresearchgate.net Based on these findings, this compound is a strong candidate for investigation in the field of surface science and corrosion protection.

Future Directions and Emerging Research Avenues for 2 5 Phenoxymethyl 1,2,4 Oxadiazol 3 Yl Pyridine

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles, first accomplished in 1884, has evolved significantly, yet the quest for more efficient, sustainable, and versatile methods continues. chim.itnih.gov Future research for synthesizing 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives will likely focus on overcoming the limitations of classical methods, such as harsh reaction conditions or limited substrate scope. nih.gov

Promising areas of development include:

One-Pot Procedures: Recent advances in one-pot syntheses, which combine multiple reaction steps without isolating intermediates, offer a streamlined approach. For instance, methods using a superbase medium like NaOH/DMSO at room temperature allow for the direct formation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, albeit sometimes requiring long reaction times. nih.govnih.gov Future work could optimize these conditions to improve both reaction speed and yields for pyridine- and phenoxymethyl-containing substrates. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the cyclocondensation of amidoximes and esters, often under solvent-free conditions. ijpsm.com This technique drastically reduces reaction times compared to conventional heating and represents a key "green chemistry" approach for producing this compound. nih.govijpsm.com

Novel Catalytic Systems: The exploration of new catalysts is a critical frontier. While traditional methods often require stoichiometric activating agents, the development of catalytic approaches, such as the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or platinum(IV) catalysts for 1,3-dipolar cycloadditions, can improve efficiency and reduce waste. nih.govrjptonline.org

Photoredox Catalysis: Visible-light photoredox catalysis offers an environmentally friendly method for constructing heterocyclic rings under mild conditions. nih.gov Applying this strategy to the [3+2]-cycloaddition of nitriles and nitrosoarenes could provide a novel and sustainable route to 1,2,4-oxadiazole (B8745197) derivatives, though current yields need improvement. nih.gov

Mechanochemistry: Solvent-free synthesis induced by mechanical energy (grinding or milling) is an emerging green technique. Although not yet reported for 1,2,4-oxadiazoles, its potential for quantitative yields and increased reaction rates makes it a highly attractive avenue for future investigation. nih.gov

Synthetic MethodologyKey FeaturesPotential Advantages for Target CompoundCurrent Limitations/Future Research Focus
One-Pot Synthesis (Superbase)Direct conversion of amidoximes and esters at room temperature. nih.govnih.govSimplified procedure, reduced purification steps.Moderate to long reaction times (4-24h); improve kinetics and yields. nih.gov
Microwave-Assisted SynthesisRapid heating under solvent-free conditions. ijpsm.comSignificant reduction in reaction time, energy efficiency.Scale-up challenges; optimization for specific substrates.
Photoredox CatalysisUses visible light and a photocatalyst. nih.govMild, "green" conditions, high functional group tolerance.Currently moderate yields (35-50%); catalyst development is needed. nih.gov
MechanochemistrySolvent-free reaction induced by mechanical force. nih.govEnvironmentally friendly, potentially quantitative yields.Largely unexplored for 1,2,4-oxadiazoles; requires dedicated equipment. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics, mechanisms, and intermediate formation is essential. Advanced spectroscopic techniques, applied in-situ, provide a powerful tool for real-time monitoring. Future research will likely integrate these process analytical technologies (PAT) to achieve precise control over the synthesis of this compound.

Spectroscopic methods such as UV-Vis absorption and fluorescence have been used to characterize the final 1,2,4-oxadiazole products and their interactions with biomolecules. rsc.org However, their application can be expanded to monitor the reaction progress itself. For example, the conjugation changes during the formation of the oxadiazole ring system from its precursors can be tracked to determine reaction endpoints accurately. researchgate.net The development of fiber-optic probes for in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy would allow for continuous tracking of key functional group transformations, enabling precise control over reaction parameters and ensuring high batch-to-batch consistency.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties (e.g., solubility, stability), and ADME (absorption, distribution, metabolism, and excretion) profiles of novel analogs. nih.govnih.gov This allows for the in silico screening of vast virtual libraries to identify the most promising candidates for synthesis.

Generative Design: Advanced AI models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used for the de novo design of molecules. mdpi.com By learning from the structural features of known active compounds, these models can propose entirely new structures based on the this compound scaffold that are predicted to have superior properties.

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for target molecules. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction pathways, reagents, and conditions, accelerating the development process. mdpi.com

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive QSAR ModelsQuantitative Structure-Activity Relationship models that correlate chemical structure with biological activity or properties. slideshare.netRapidly prioritizes derivatives for synthesis, reducing cost and time. nih.gov
Generative Molecular DesignAI algorithms that create novel molecular structures with desired properties. mdpi.comExplores new chemical space and identifies non-obvious candidates.
Automated Synthesis PlanningSoftware that predicts optimal synthetic routes to a target molecule. mdpi.comAccelerates the transition from design to experimental validation.

Exploration of Unconventional Reactivity and Novel Transformations

The 1,2,4-oxadiazole ring is known for its unique chemical reactivity, stemming from its relatively low aromaticity and a labile O–N bond. chim.itresearchgate.net This inherent reactivity provides a foundation for transforming this compound into other, potentially more complex and valuable heterocyclic systems.

Future research should focus on harnessing this reactivity in a controlled manner:

Molecular Rearrangements: The 1,2,4-oxadiazole ring is prone to thermal and photochemical rearrangements. chim.it The Boulton-Katritzky Rearrangement (BKR), for example, involves an internal nucleophilic substitution that can be used to synthesize different heterocycles like imidazoles or isoxazolines. chim.it Investigating how the pyridine (B92270) and phenoxymethyl (B101242) substituents on the core structure influence the course of these rearrangements could unlock pathways to novel molecular scaffolds.

Ring-Opening Reactions: The weak O-N bond can be cleaved under various conditions, including nucleophilic attack or reduction. chim.it This can lead to ring-opened intermediates that can be trapped or allowed to recyclize into different ring systems, a process known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement. chim.itresearchgate.net Exploring these transformations could yield derivatives not accessible through direct synthesis.

Photochemical Transformations: Irradiation can induce rearrangements, such as the internal-cyclization isomerization (ICI) route, which can convert a 1,2,4-oxadiazole into its regioisomer. chim.it Understanding and controlling the photochemistry of this compound could provide a clean and efficient method for generating molecular diversity.

Discovery of New Fundamental Chemical Applications beyond Current Paradigms

While the 1,2,4-oxadiazole core is well-established in medicinal chemistry as a bioisostere for amide and ester groups, its potential applications extend far beyond this paradigm. nih.govnih.govrjptonline.org Future research on this compound should aim to uncover its utility in other scientific domains.

Emerging areas for exploration include:

Materials Science: Substituted oxadiazoles (B1248032) have shown promise as components of liquid crystals and materials with interesting luminescence properties. researchgate.net The rigid, aromatic nature of the this compound structure makes it an intriguing candidate for the design of new organic electronic materials or functional polymers.

Coordination Chemistry: The pyridine nitrogen atom and the nitrogen atoms of the oxadiazole ring are potential coordination sites for metal ions. This suggests that the compound could serve as a novel ligand for creating metal-organic frameworks (MOFs) or catalysts with unique electronic and steric properties.

Chemical Biology: The structure could be modified to act as a responsive probe. For instance, attaching a flexible cationic chain has been shown to create water-soluble, pH-responsive fluorescent probes from a similar phenyl-pyridin-oxadiazole scaffold. nih.gov This could enable the real-time monitoring of biological environments.

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for innovation across multiple disciplines.

Q & A

Q. What are the established synthetic routes for 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of phenoxyacetic acid derivatives with pyridine-containing amidoximes. For example, a two-step process may include: (i) Formation of the amidoxime intermediate via hydroxylamine treatment of a nitrile precursor. (ii) Cyclization using activating agents like EDCI or DCC in anhydrous DMF under reflux (60–80°C, 12–24 hours). Key intermediates include 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid and phenoxymethyl-substituted precursors . Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1H^1H-NMR and FTIR (e.g., amidoxime N–H stretch at ~3400 cm1^{-1}) .

Q. How is structural elucidation performed for this compound, and what spectral discrepancies require attention?

  • Methodological Answer :
  • FTIR : Confirm oxadiazole ring (C=N stretch ~1600 cm1 ^{-1}) and pyridine C–H bending (~800 cm1 ^{-1}) .
  • 1H^1H-NMR : Phenoxymethyl protons appear as a singlet at δ 5.3–5.5 ppm, while pyridine protons resonate as a multiplet at δ 8.1–8.9 ppm.
  • MS : Molecular ion peak at m/z 283 (M+^+) with fragmentation patterns reflecting oxadiazole ring cleavage.
    Critical Note : Contradictions in 13C^{13}C-NMR shifts (e.g., oxadiazole C3 vs. C5 carbons) may arise due to tautomerism; resolve via 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining reflux efficiency .
  • Catalysis : Use ZnCl2_2 as a Lewis acid to accelerate cyclization (yield increase from 45% to 72% at 70°C) .
  • Workup : Employ column chromatography (silica gel, gradient elution with CH2 _2Cl2 _2/MeOH) for high-purity isolation (>98% by HPLC, C18 column, 0.1% TFA/ACN mobile phase) .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50_{50} values using standardized assays (e.g., MTT for cytotoxicity, ±10% FBS to account for serum protein binding variations) .
  • SAR Studies : Compare bioactivity of this compound with analogs (e.g., 3-cyclopropyl or chloro-substituted oxadiazoles) to identify critical substituents .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR), validating with mutagenesis studies .

Q. How do computational and experimental data align in predicting physicochemical properties?

  • Methodological Answer :
  • LogP Calculation : Compare experimental shake-flask values (logP = 2.1 ± 0.2) with computational predictions (ChemAxon: 2.3; ACD/Labs: 1.9). Discrepancies >0.5 units suggest inaccuracies in solvation models .
  • Thermal Stability : DSC/TGA data (decomposition onset at 220°C) vs. DFT-calculated bond dissociation energies (BDE < 200 kJ/mol for oxadiazole ring) highlight stability under physiological conditions .

Data Contradiction Analysis

Table 1 : Key Spectral Data Comparison for Structural Validation

TechniqueExpected DataObserved DiscrepancyResolution Strategy
1H^1H-NMRδ 5.4 (s, 2H, CH2 _2O)Split peaks (δ 5.3–5.6)Check for residual solvent (DMSO-d6_6) or hydrate formation
FTIRC=N ~1600 cm1^{-1}Broadband ~1580–1620 cm1^{-1}Deconvolute spectra; compare with X-ray crystallography
MSm/z 283 (M+^+)m/z 285 (M+2)Confirm isotopic pattern (Cl-containing impurities excluded)

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